2-Naphthylmagnesium bromide

Catalog No.
S1902539
CAS No.
21473-01-8
M.F
C10H7BrMg
M. Wt
231.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthylmagnesium bromide

CAS Number

21473-01-8

Product Name

2-Naphthylmagnesium bromide

IUPAC Name

magnesium;2H-naphthalen-2-ide;bromide

Molecular Formula

C10H7BrMg

Molecular Weight

231.37 g/mol

InChI

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1

InChI Key

YLVLCBHNULZXLQ-UHFFFAOYSA-M

SMILES

C1=CC=C2C=[C-]C=CC2=C1.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C2C=[C-]C=CC2=C1.[Mg+2].[Br-]

Synthesis of Polyenes with Antibacterial Activity

One area of research explores 2-NpMgBr's potential in creating polyenes, molecules with conjugated double bonds that exhibit antibacterial properties. The compound reacts with phosphite to form a diketone, which can then undergo further reactions to yield these polyenes [].

While the specific antibacterial properties of polyenes derived from 2-NpMgBr haven't been extensively documented, research into other polyene structures suggests their effectiveness against various bacterial strains [].

Cross-Coupling Reactions for Complex Molecule Synthesis

2-NpMgBr can participate in cross-coupling reactions, a powerful tool for constructing complex organic molecules. In one example, the reagent undergoes cross-coupling with aromatic compounds like naphthalene to form isomeric binaphthyls []. Binaphthyls are important building blocks in various functional materials and pharmaceuticals [].

2-Naphthylmagnesium bromide is an organomagnesium compound with the chemical formula C₁₀H₇BrMg. It is classified as a Grignard reagent, which is commonly used in organic synthesis due to its nucleophilic properties. This compound is characterized by a naphthalene ring, where one hydrogen atom is replaced by a magnesium bromide group. The presence of the magnesium atom allows for the formation of carbon-carbon bonds, making it a valuable intermediate in various

2-Naphthylmagnesium bromide acts as a nucleophile due to the negative charge density around the carbon atom bonded to Mg. This carbon atom attacks the electrophilic carbon atom of carbonyl groups, activated aromatic halides, etc., forming new carbon-carbon bonds [].

Typical of Grignard reagents, including:

  • Nucleophilic Addition: It can add to carbonyl compounds, forming alcohols after hydrolysis. For example, reacting with ketones or aldehydes yields corresponding alcohols.
  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the naphthyl group acts as a nucleophile.
  • Formation of Diols: It has been shown to react with diketones to produce diols with high stereoselectivity, following Cram's rule

    The synthesis of 2-naphthylmagnesium bromide typically involves the reaction of 2-naphthol with magnesium in the presence of anhydrous ether or tetrahydrofuran as a solvent. The general procedure includes:

    • Preparation of Magnesium Turnings: Clean magnesium turnings are used to ensure a successful reaction.
    • Reaction Setup: 2-Naphthol is dissolved in anhydrous ether or tetrahydrofuran.
    • Addition of Magnesium: Magnesium turnings are added to the solution under inert conditions (e.g., nitrogen atmosphere) to prevent moisture interference.
    • Formation of Grignard Reagent: The mixture is stirred until the formation of 2-naphthylmagnesium bromide is confirmed by monitoring the reaction progress.

    Alternative methods may involve using other naphthalene derivatives or modifying reaction conditions to optimize yield and purity.

2-Naphthylmagnesium bromide has several applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used to synthesize secondary and tertiary alcohols from carbonyl compounds.
  • Preparation of Naphthalene Derivatives: This reagent facilitates the introduction of naphthyl groups into various organic frameworks.
  • Polymer Chemistry: It can be utilized in polymerization processes to create naphthalene-based materials.

Several compounds share structural similarities with 2-naphthylmagnesium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Naphthylmagnesium bromideGrignard ReagentReactivity differences due to position on naphthalene ring
2-Methyl-1-naphthylmagnesium bromideGrignard ReagentMethyl substitution affects reactivity and selectivity
β-Naphthylmagnesium bromideGrignard ReagentUsed for synthesizing β-naphthoic acid derivatives

Uniqueness: The primary distinction of 2-naphthylmagnesium bromide lies in its ability to form stable intermediates that are useful for synthesizing complex organic molecules while maintaining high stereoselectivity during reactions.

Hydrogen Bond Acceptor Count

2

Exact Mass

229.95815 g/mol

Monoisotopic Mass

229.95815 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-16

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